1-[2-(2-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one
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Overview
Description
1-[2-(2-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one is a chemical compound with the molecular formula C13H14FNO2. It is a member of the morpholine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1-[2-(2-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one typically involves the reaction of 2-fluorobenzaldehyde with morpholine and propargyl bromide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is then heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Chemical Reactions Analysis
1-[2-(2-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
1-[2-(2-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes such as monoamine oxidase (MAO).
Medicine: Research has shown that derivatives of this compound exhibit promising therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(2-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like serotonin and dopamine. This leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in the treatment of neurological disorders .
Comparison with Similar Compounds
1-[2-(2-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one can be compared with other similar compounds such as:
(2E)-1-(2-chlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one: This compound also contains a morpholine ring and exhibits similar biological activities, but with different substituents on the phenyl ring.
(E)-1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one: Another related compound with dichloro substituents, which has been studied for its potential as a drug candidate.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.
Properties
IUPAC Name |
1-[2-(2-fluorophenyl)morpholin-4-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-2-13(16)15-7-8-17-12(9-15)10-5-3-4-6-11(10)14/h2-6,12H,1,7-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHACGPSGKOTET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOC(C1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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